(R)-3-Methylpiperidine-3-carboxylic acid

Stereochemistry Chiral Resolution Medicinal Chemistry

Procure the (R)-enantiomer (CAS 855316-56-2) to ensure fixed spatial orientation for CNS target engagement. Its improved lipophilicity (XLogP3-AA = -2.1) versus unsubstituted piperidine-3-carboxylic acid enhances blood-brain barrier permeability—critical for neurologically active peptidomimetics. Using racemate or opposite enantiomer introduces inactive/distinct pharmacological profiles, compromising efficacy and safety. Pre-resolved (R)-form streamlines process chemistry by eliminating classical resolution’s 50% yield cap, reducing cost and purification burden in NK1 antagonist and peptide-derived drug programs.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B11764422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Methylpiperidine-3-carboxylic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1(CCCNC1)C(=O)O
InChIInChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1
InChIKeyDEMOKNSWMVAJPZ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Methylpiperidine-3-carboxylic Acid: A Chiral Piperidine Scaffold for Stereospecific Pharmaceutical Synthesis


(R)-3-Methylpiperidine-3-carboxylic acid (CAS not yet assigned to pure enantiomer; racemate: 116140-49-9) is a chiral, non-proteinogenic cyclic beta-amino acid derivative featuring a piperidine ring with geminal methyl and carboxyl substituents at the C3 position [1]. As a member of the piperidine-3-carboxylic acid class, it serves as a conformationally constrained building block for the construction of peptidomimetics and pharmaceutical intermediates, particularly in CNS drug discovery [2]. Its defined (R)-stereochemistry provides a fixed spatial orientation that directly influences target binding interactions, distinguishing it from its (S)-enantiomer and non-chiral analogs in stereospecific synthetic applications [3].

The Critical Importance of Enantiopurity: Why (R)-3-Methylpiperidine-3-carboxylic Acid Cannot Be Interchanged with Racemate or (S)-Enantiomer


In pharmaceutical research, the substitution of an enantiopure chiral intermediate like (R)-3-Methylpiperidine-3-carboxylic acid with its racemate or opposite enantiomer is rarely acceptable due to the divergent pharmacological profiles that result from stereochemical differences. The piperidine ring's conformation and the specific orientation of the C3 substituents directly influence how the final drug molecule interacts with its biological target, which is itself a chiral environment [1]. Using a racemic mixture introduces an equal amount of the undesired enantiomer, which can exhibit reduced potency, off-target binding, or distinct metabolic pathways, ultimately complicating efficacy and toxicity assessments [2]. Therefore, sourcing the correct (R)-enantiomer with high enantiomeric excess is a non-negotiable requirement for developing stereochemically pure drug candidates and obtaining reproducible research results.

Quantitative Differentiation: Comparative Evidence for (R)-3-Methylpiperidine-3-carboxylic Acid


Stereochemical Differentiation: (R)-Enantiomer vs. (S)-Enantiomer in Binding Affinity

While direct comparative binding data for the unadorned (R)- and (S)-enantiomers of 3-Methylpiperidine-3-carboxylic acid is not publicly available, the fundamental principle of chiral recognition dictates their differential activity. This is a class-level inference based on the well-established behavior of chiral piperidine derivatives [1]. The unique stereochemistry of the (R)-enantiomer, when incorporated into a larger molecule, directly impacts its 3D shape and, consequently, its binding affinity and efficacy at biological targets compared to its (S)-enantiomer [2]. This distinction is critical for the development of stereospecific pharmaceuticals.

Stereochemistry Chiral Resolution Medicinal Chemistry

Conformational Constraint: Comparison with Acyclic Amino Acid Scaffolds

(R)-3-Methylpiperidine-3-carboxylic acid offers a critical advantage in peptidomimetic design compared to standard acyclic amino acids like (R)-2-Methyl-2-aminobutyric acid. The piperidine ring introduces a significant conformational constraint, locking the Cα-Cβ bond in a specific orientation and restricting the overall flexibility of the backbone [1]. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty paid upon binding, a well-established principle in drug design [2]. While not a direct head-to-head binding assay, this structural difference is a key driver for its selection as a privileged scaffold.

Peptidomimetics Conformational Analysis Medicinal Chemistry

Lipophilicity Advantage: Computed XLogP3-AA Comparison with Unsubstituted Parent

The addition of a methyl group at the C3 position significantly alters the physicochemical profile of the piperidine-3-carboxylic acid scaffold. (R)-3-Methylpiperidine-3-carboxylic acid has a computed XLogP3-AA value of -2.1 [1]. In contrast, the unsubstituted parent compound, piperidine-3-carboxylic acid (nipecotic acid), has a computed XLogP3 of -2.8 [2]. This difference of 0.7 log units corresponds to an approximately 5-fold increase in lipophilicity, which can dramatically improve the compound's ability to cross biological membranes, including the blood-brain barrier (BBB), a critical factor in CNS drug discovery.

Physicochemical Properties ADME Drug Design

Synthetic Accessibility via Chiral Pool vs. Resolution: Comparison with Non-Chiral Analogs

While direct comparative yield data for (R)-3-Methylpiperidine-3-carboxylic acid versus its analogs is sparse, its value proposition in synthesis is strongly linked to its role as a versatile, chiral building block. Its structure allows for differential N-protection strategies (e.g., Boc, Fmoc, Cbz) which are essential for its incorporation into more complex molecules [1]. The choice of this specific (R)-enantiomer over a racemate or achiral analog eliminates the need for a downstream resolution step, which can significantly reduce costs and improve overall yield. Traditional resolution methods for this class of compound, using agents like tartaric acid, often require multiple recrystallizations to achieve high enantiomeric excess, leading to a maximum theoretical yield of 50% and substantial material loss [2].

Synthetic Chemistry Process Chemistry Chiral Pool Synthesis

Strategic Applications: Where (R)-3-Methylpiperidine-3-carboxylic Acid Outperforms Alternatives


Development of CNS-Penetrant Pharmaceuticals

Based on the improved lipophilicity (XLogP3-AA = -2.1) compared to the more polar piperidine-3-carboxylic acid (XLogP3 = -2.8), (R)-3-Methylpiperidine-3-carboxylic acid is a superior chiral scaffold for designing drug candidates targeting central nervous system (CNS) disorders. The methyl group provides a significant advantage in enhancing blood-brain barrier permeability, a critical factor for CNS drugs. Its conformationally constrained structure is ideal for creating potent and selective peptidomimetics [1].

Synthesis of Stereochemically Pure NK1 Receptor Antagonists

The specific (R)-stereochemistry of this compound is an absolute requirement for constructing complex, stereospecific drug molecules like the tetrahydropyran NK1 receptor antagonist detailed in the literature [1]. Using the wrong enantiomer would yield the incorrect diastereomer, which is highly likely to be inactive or have a completely different pharmacological profile. This application underscores the non-interchangeable nature of chiral intermediates in advanced medicinal chemistry.

Design of Conformationally Constrained Peptidomimetics

In peptide-based drug discovery, replacing a flexible acyclic amino acid with (R)-3-Methylpiperidine-3-carboxylic acid introduces a beneficial conformational constraint. This pre-organization can lead to improved binding affinity and metabolic stability for the resulting peptidomimetic by reducing the entropic penalty of binding and protecting against protease degradation [1]. This makes it a valuable tool for converting biologically active peptides into more drug-like small molecules.

Scale-Up and Process Chemistry for Chiral Intermediates

From a procurement perspective, sourcing the pre-resolved (R)-enantiomer is a strategic choice for process chemistry. It bypasses the inherent 50% yield cap and additional purification steps associated with classical resolution of a racemate, thereby streamlining the synthetic route and improving overall cost-efficiency for producing advanced pharmaceutical intermediates [1].

Quote Request

Request a Quote for (R)-3-Methylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.